Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate
Overview
Description
Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Ethylsulfonyl Group: This step involves the reaction of the piperidine derivative with ethylsulfonyl chloride under basic conditions.
Coupling with Benzoate Ester: The final step involves coupling the ethylsulfonyl piperidine derivative with methyl 4-aminobenzoate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: The major product would be the sulfone derivative.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group could play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-({[1-(methylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate
- Methyl 4-({[1-(propylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate
- Methyl 4-({[1-(butylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate
Uniqueness
Methyl 4-({[1-(ethylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(1-ethylsulfonylpiperidine-3-carbonyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-3-24(21,22)18-10-4-5-13(11-18)15(19)17-14-8-6-12(7-9-14)16(20)23-2/h6-9,13H,3-5,10-11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJNLKBBTVSEPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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